N-[8-[(2R)-2-hydroxy-3-morpholin-4-ylpropoxy]-7-methoxy-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]-2-methylpyridine-3-carboxamide

Catalog No.
S547920
CAS No.
1375469-38-7
M.F
C25H30N6O5
M. Wt
494.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[8-[(2R)-2-hydroxy-3-morpholin-4-ylpropoxy]-7-me...

CAS Number

1375469-38-7

Product Name

N-[8-[(2R)-2-hydroxy-3-morpholin-4-ylpropoxy]-7-methoxy-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]-2-methylpyridine-3-carboxamide

IUPAC Name

N-[8-[(2R)-2-hydroxy-3-morpholin-4-ylpropoxy]-7-methoxy-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]-2-methylpyridine-3-carboxamide

Molecular Formula

C25H30N6O5

Molecular Weight

494.5 g/mol

InChI

InChI=1S/C25H30N6O5/c1-16-18(4-3-7-26-16)24(33)29-25-28-21-19(23-27-8-9-31(23)25)5-6-20(22(21)34-2)36-15-17(32)14-30-10-12-35-13-11-30/h3-7,17,27,32H,8-15H2,1-2H3/t17-/m1/s1

InChI Key

QJTLLKKDFGPDPF-QGZVFWFLSA-N

SMILES

CC1=C(C=CC=N1)C(=O)N=C2N=C3C(=C4N2CCN4)C=CC(=C3OC)OCC(CN5CCOCC5)O

Solubility

Soluble in DMSO, not in water

Synonyms

BAY10-82439; BAY 10-82439; BAY-10-82439; BAY1082439; BAY 1082439; BAY-1082439.

Canonical SMILES

CC1=C(C=CC=N1)C(=O)N=C2N=C3C(=C4N2CCN4)C=CC(=C3OC)OCC(CN5CCOCC5)O

Isomeric SMILES

CC1=C(C=CC=N1)C(=O)N=C2N=C3C(=C4N2CCN4)C=CC(=C3OC)OC[C@@H](CN5CCOCC5)O

Description

The exact mass of the compound Unii-59784ZX4GD is 494.2278 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Unii-59784ZX4GD is a unique identifier assigned to BAY-1082439, a small molecule inhibitor targeting the PI3K (phosphatidylinositol 3-kinase) pathway []. The PI3K pathway plays a crucial role in cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers []. Research suggests that BAY-1082439 holds promise as a therapeutic agent for cancer treatment.

In Vitro Studies of BAY-1082439

Studies conducted in cell lines have demonstrated the potential of BAY-1082439 to inhibit PI3K activity. Specifically, the research investigated the effects of BAY-1082439 on MCF-7 and 4T1 breast cancer cells, as well as PC-3 and LNCaP prostate cancer cells []. The study revealed that BAY-1082439 effectively suppressed cell proliferation and induced apoptosis (programmed cell death) in these cancer cell lines []. These findings suggest that BAY-1082439 may be a promising candidate for developing cancer therapies.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

0.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

494.22776808 g/mol

Monoisotopic Mass

494.22776808 g/mol

Heavy Atom Count

36

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

59784ZX4GD

Dates

Modify: 2023-07-15

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